Isochamanetin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

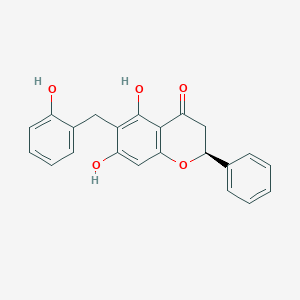

Isochamanetin is a diarylheptanoid. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

Isochamanetin has the chemical formula C22H18O5 and is classified as a C-benzylated flavanone. It is commonly extracted from plants such as Sphaeranthus amaranthoides, Xylopia pierrei, and Uvaria chamae .

Anticancer Applications

This compound has been identified as a selective inhibitor of cyclin D1, a protein that plays a crucial role in cell cycle regulation. Research indicates that this compound significantly reduces the viability and migratory ability of SKOV3 ovarian cancer cells by downregulating key proteins involved in cell survival and proliferation, including Bcl-2 and cyclin D1 .

Case Study: Ovarian Cancer Treatment

- Study Design : The expression levels of apoptotic markers were assessed in SKOV3 cells treated with this compound.

- Results : Significant downregulation of Bcl-2 and caspases 8 and 9 was observed, indicating the potential of this compound as a therapeutic agent in ovarian cancer.

- : this compound serves as a potent binding agent to cyclin D1, inhibiting cell cycle progression from G0-G1 to S phase .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are essential for mitigating oxidative stress linked to various diseases, including cancer. A study demonstrated that extracts containing this compound significantly reduced reactive oxygen species (ROS) levels in HeLa cells .

Data Table: Antioxidant Activity

| Extract Source | IC50 (µg/ml) | Effect on ROS |

|---|---|---|

| Uvaria chamae | >200 | Reduced levels |

| Olax subscorpioidea | >200 | Reduced levels |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can activate the Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress and inflammation .

Case Study: Anti-inflammatory Mechanism

- Study Design : The anti-inflammatory effects were assessed using a lipopolysaccharide-induced nitric oxide release model.

- Results : this compound demonstrated significant inhibition of nitric oxide production in RAW264.7 cells.

- : The compound's ability to modulate Nrf2 activity suggests its potential as a therapeutic agent for inflammatory diseases .

Molecular Docking Studies

Recent computational studies have highlighted this compound's potential as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immunology. Molecular docking simulations revealed favorable binding interactions between this compound and IDO1, suggesting its role as an allosteric site binder .

Data Table: Molecular Docking Results

| Compound | Binding Energy (kcal/mol) | Target Enzyme |

|---|---|---|

| This compound | -7.1 | Indoleamine 2,3-dioxygenase-1 |

Análisis De Reacciones Químicas

2.1. Mechanism of Action

Isochamanetin has been studied for its interactions with various biological targets, notably the enzyme indoleamine 2,3-dioxygenase-1 (IDO1) and cyclin D1. These interactions suggest that this compound may act through multiple mechanisms, including:

-

Inhibition of IDO1 : Molecular docking studies indicate that this compound binds to IDO1, potentially disrupting its enzymatic activity. The binding free energy calculated for this interaction was approximately −7.5 kcal mol, indicating a strong affinity for the target site .

-

Binding to Cyclin D1 : this compound has been identified as a selective inhibitor for cyclin D1 in ovarian cancer cells (SKOV3). It downregulates the expression of key proteins involved in the cell cycle, such as Bcl-2 and caspases, leading to reduced cell proliferation and increased apoptosis .

2.2. Chemical Reactions and Stability

The stability of this compound under various conditions has been investigated. It is generally stable under physiological conditions but can undergo transformations when exposed to different chemical environments or reactants.

2.3. Reaction Pathways

This compound can participate in several chemical reactions:

-

Hydroxylation Reactions : this compound contains multiple hydroxyl groups that can undergo further hydroxylation, potentially enhancing its biological activity.

-

Oxidation Reactions : The presence of phenolic groups makes this compound susceptible to oxidation, which could affect its efficacy as a therapeutic agent.

3.1. Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

-

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 with an IC50 value of approximately 19.79 µg/mL .

-

The compound's ability to modulate cell cycle progression by inhibiting cyclin D1 suggests potential applications in cancer therapy .

3.2. Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins:

Propiedades

Fórmula molecular |

C22H18O5 |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

(2S)-5,7-dihydroxy-6-[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H18O5/c23-16-9-5-4-8-14(16)10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)13-6-2-1-3-7-13/h1-9,11,19,23-24,26H,10,12H2/t19-/m0/s1 |

Clave InChI |

KSBALECVCJXYHU-IBGZPJMESA-N |

SMILES |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |

SMILES isomérico |

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |

SMILES canónico |

C1C(OC2=C(C1=O)C(=C(C(=C2)O)CC3=CC=CC=C3O)O)C4=CC=CC=C4 |

Sinónimos |

isochamanetin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.